Glutaminase C-IN-2

Description

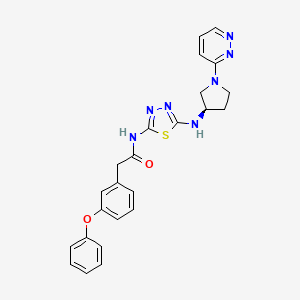

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23N7O2S |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C24H23N7O2S/c32-22(15-17-6-4-9-20(14-17)33-19-7-2-1-3-8-19)27-24-30-29-23(34-24)26-18-11-13-31(16-18)21-10-5-12-25-28-21/h1-10,12,14,18H,11,13,15-16H2,(H,26,29)(H,27,30,32)/t18-/m1/s1 |

InChI Key |

JOKJBMFEUFULOX-GOSISDBHSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5 |

Canonical SMILES |

C1CN(CC1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Glutaminase C-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC) has emerged as a critical therapeutic target in oncology due to the reliance of many cancer cells on glutamine metabolism, a phenomenon often termed "glutamine addiction."[1] GAC catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports macromolecular synthesis and redox balance.[1] Glutaminase C-IN-2, also identified as compound 11 in the thiadiazole-pyridazine derivative series, is a potent and allosteric inhibitor of GAC.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a highly potent allosteric inhibitor of glutaminase C (GAC).[2][3] Its mechanism of action centers on binding to a specific subpocket on the GAC enzyme, distinct from the active site.[4][5] This allosteric binding event induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[6] By blocking the conversion of glutamine to glutamate, this compound effectively disrupts the glutaminolysis pathway.[3][5] This disruption of glutamine metabolism has significant downstream consequences for cancer cells, most notably an increase in intracellular reactive oxygen species (ROS) and a subsequent induction of anti-proliferative effects.[3][5]

Quantitative Data

The inhibitory potency of this compound against GAC and its effect on cancer cell proliferation have been quantitatively assessed. The following table summarizes the key efficacy data.

| Parameter | Value | Cell Line | Reference |

| GAC IC50 | 10.64 nM | - | [2][3] |

| A549 EC50 | Not explicitly quantified, but noted for robust antiproliferative activity. | A549 | [4][5] |

Signaling and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of glutaminase inhibitors like this compound.

Glutaminase C (GAC) Inhibition Assay (IC50 Determination)

This protocol is based on a coupled-enzyme assay that measures the production of glutamate.

Materials:

-

Recombinant human GAC enzyme

-

L-glutamine (substrate)

-

Glutamate dehydrogenase (GDH)

-

NAD+ (nicotinamide adenine dinucleotide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and GDH in each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Add the GAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-glutamine to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The production of NADH by GDH is directly proportional to the amount of glutamate produced by GAC.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol utilizes a fluorescent probe to detect intracellular ROS levels.

Materials:

-

A549 cells (or other relevant cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Seed A549 cells in a 96-well plate or on coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

-

After treatment, wash the cells with PBS.

-

Load the cells with the DCFDA probe (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer (excitation/emission ~485/535 nm) or visualize and quantify the fluorescence using a fluorescence microscope.

-

Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative increase in ROS levels.

Cell Proliferation Assay

This protocol assesses the effect of this compound on cancer cell growth.

Materials:

-

A549 cells

-

Cell culture medium and supplements

-

This compound

-

Reagents for a proliferation assay (e.g., MTT, resazurin, or a cell counting kit)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed A549 cells at a low density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

At the end of the incubation period, add the proliferation reagent according to the manufacturer's instructions.

-

After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control for each concentration of the inhibitor.

-

Plot the percentage of proliferation versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent and specific allosteric inhibitor of GAC that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action, involving the disruption of glutamine metabolism and subsequent induction of ROS, highlights a promising strategy for targeting glutamine-addicted tumors. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and similar compounds in preclinical drug development.

References

- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Subpocket Enables the Discovery of Thiadiazole–Pyridazine Derivatives as Glutaminase C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting the Subpocket Enables the Discovery of Thiadiazole-Pyridazine Derivatives as Glutaminase C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of Glutaminase C-IN-2: A Potent Allosteric Inhibitor Targeting Cancer Metabolism

For Immediate Release

Miaoli, Taiwan – Researchers have unveiled the discovery and synthesis of Glutaminase C-IN-2 (also known as compound 11), a highly potent and selective allosteric inhibitor of Glutaminase C (GAC). This novel thiadiazole-pyridazine derivative demonstrates significant promise in the field of oncology by targeting the metabolic addiction of cancer cells to glutamine. With an IC50 of 10.64 nM, this compound offers a powerful new tool for researchers and a potential therapeutic avenue for various cancers.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this promising inhibitor for researchers, scientists, and drug development professionals.

Discovery: Targeting a Novel Subpocket

This compound was discovered through extensive structure-activity relationship (SAR) studies.[3][4] The research focused on a thiadiazole–tetrahydropyrrole–pyridazine scaffold designed to explore a potential binding subpocket within the GAC enzyme.[3] This strategic approach led to the identification of this compound (compound 11) and a related compound, 39, both exhibiting robust inhibitory activity against GAC and antiproliferative effects on A549 lung cancer cells.[3][4]

X-ray crystallography of this compound in complex with GAC (PDB ID: 8JUE) revealed a novel binding mode, confirming the interaction with the targeted subpocket.[3] This structural insight was further validated by the reduced potency of the inhibitor against a GAC mutant (GACK320A), highlighting the critical role of this newly identified binding site.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary research.[3]

| Compound | GAC IC50 (nM) | A549 EC50 (μM) |

| This compound (11) | 10.64 | 0.03 |

| Compound 27 | 2.8 | 0.05 |

| Compound 39 | 1.4 | 0.04 |

| CB-839 (Reference) | 4.9 | 0.02 |

Table 1: In vitro inhibitory and antiproliferative activities.

| Parameter | Value |

| Molecular Formula | C24H23N7O2S |

| Molecular Weight | 473.55 g/mol |

| CAS Number | 3056437-77-2 |

| PDB ID (complex with GAC) | 8JUE |

Table 2: Physicochemical properties of this compound.

Mechanism of Action: Disrupting Cancer Cell Metabolism

This compound functions as an allosteric inhibitor of GAC, the mitochondrial enzyme responsible for converting glutamine to glutamate.[1][2] This process is a critical step in glutaminolysis, a metabolic pathway that many cancer cells become dependent on to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[3] By blocking this pathway, this compound disrupts the cellular metabolism of cancer cells, leading to an increase in reactive oxygen species (ROS) and subsequent inhibition of cell growth.[1][3][4]

Figure 1: Signaling pathway illustrating the mechanism of action of this compound in a cancer cell.

Synthesis Protocol

The synthesis of this compound is achieved through a multi-step process as outlined in the primary literature.[3] The general scheme involves the preparation of key intermediates followed by their coupling to form the final compound.

Scheme 1: Synthesis of this compound (Compound 11) [3]

-

Synthesis of Intermediate 50: Compound 49 is obtained via a nucleophilic substitution of compound 48. Subsequent reduction of 49 yields intermediate 50.

-

Synthesis of Intermediate 51: Intermediate 50 undergoes deprotection with trifluoroacetic acid. This is followed by an SNAr reaction with 5-bromo-1,3,4-thiadiazol-2-amine to deliver intermediate 51.

-

Final Synthesis of this compound (11): The final step involves the coupling of intermediate 51 with a suitable acylating agent to yield this compound.

Note: For a detailed, step-by-step synthesis protocol including reagents, reaction conditions, and purification methods, please refer to the supporting information of the primary publication by Sun et al. in ACS Medicinal Chemistry Letters.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

GAC Inhibitory Activity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the compound against the GAC enzyme.

-

Reagents:

-

Recombinant human GAC enzyme

-

L-glutamine

-

Tris-HCl buffer (pH 8.5)

-

NaCl

-

NaN3

-

Potassium phosphate (K2HPO4)

-

Glutamate oxidase

-

Horseradish peroxidase

-

Amplex Red reagent

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing L-glutamine, Tris-HCl buffer, and K2HPO4.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the GAC enzyme.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding HCl.

-

Add a detection reagent mixture containing glutamate oxidase, horseradish peroxidase, and Amplex Red.

-

Incubate in the dark at room temperature.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Cell Proliferation Assay (MTT Assay)

This assay measures the antiproliferative activity of the compound on cancer cell lines (e.g., A549).

-

Reagents and Materials:

-

A549 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed A549 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

-

Cellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS following treatment with the inhibitor.

-

Reagents and Materials:

-

A549 cells

-

Complete culture medium

-

This compound

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed A549 cells in a suitable format (e.g., 6-well plates) and allow them to adhere.

-

Treat the cells with this compound at a specified concentration for a defined period.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution and incubate at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation ~488 nm, emission ~525 nm).

-

Quantify the relative ROS levels compared to untreated control cells.

-

Figure 2: General experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its high potency, novel allosteric mechanism, and demonstrated efficacy in preclinical models make it a valuable asset for the research community. This in-depth guide provides the foundational knowledge for scientists and drug developers to further explore the therapeutic potential of this promising GAC inhibitor. The detailed protocols and quantitative data serve as a critical resource for the continued investigation into the role of glutamine metabolism in cancer and the development of next-generation metabolic inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the Subpocket Enables the Discovery of Thiadiazole–Pyridazine Derivatives as Glutaminase C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Subpocket Enables the Discovery of Thiadiazole-Pyridazine Derivatives as Glutaminase C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Glutaminase C in Tumor Glutamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Glutaminase C (GAC), a critical enzyme in cancer metabolism. It details its molecular biology, enzymatic function, regulatory pathways, and its role as a prominent therapeutic target in oncology. The content is structured to provide actionable insights for research and drug development, incorporating detailed experimental protocols and quantitative data.

Introduction: The Glutamine Addiction of Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1][2][3][4] A key feature of this altered metabolism is the dependence on glutamine, an abundant non-essential amino acid.[5][6][7] This "glutamine addiction" is exploited by cancer cells to fuel the tricarboxylic acid (TCA) cycle, support the biosynthesis of macromolecules like nucleotides and lipids, and maintain redox homeostasis through glutathione (GSH) production.[8][9][10]

The first and rate-limiting step of glutamine catabolism, or glutaminolysis, is the hydrolysis of glutamine to glutamate and ammonia.[10] This reaction is catalyzed by the enzyme glutaminase (GLS). The kidney-type glutaminase (GLS1) and its splice variant, Glutaminase C (GAC), are frequently overexpressed in a wide range of cancers and are central to this metabolic phenotype, making them compelling targets for therapeutic intervention.[11]

Molecular Biology of Glutaminase C

Glutaminase Isoforms and Splice Variants

In humans, two genes encode for glutaminase enzymes: GLS1 and GLS2.

-

GLS1 (Kidney-type): This gene is widely expressed and has been strongly implicated in tumorigenesis.[10][12] It undergoes alternative splicing to produce two primary isoforms:

-

GLS2 (Liver-type): This isoform is primarily expressed in the liver and brain. In contrast to GLS1, GLS2 often acts as a tumor suppressor.[1][2][10]

The switch from KGA to GAC expression is a significant event in many cancers. For instance, in non-small cell lung cancer (NSCLC), the GAC:KGA expression ratio is significantly increased in tumors compared to normal tissue, and the loss of GAC has a more profound negative effect on cancer cell growth than the loss of KGA.[9][13][17]

Structure and Activation of GAC

GAC exists in an equilibrium between inactive dimers and active tetramers.[7][18] The transition to the active tetrameric state is crucial for its enzymatic function.[7] This activation is allosterically promoted by inorganic phosphate (Pi), which binds to the enzyme and stabilizes the active tetrameric conformation.[7][19] Recent studies using cryo-electron microscopy have revealed that GAC can further assemble into filamentous structures, and this filament formation is directly coupled to its catalytic activity.[20]

Enzymatic Function and Regulation of GAC

Catalytic Mechanism

GAC catalyzes the hydrolysis of L-glutamine to L-glutamate.[7] This reaction is the gateway for glutamine carbon and nitrogen to enter central carbon metabolism. The resulting glutamate can be further converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GLUD) or various transaminases.[7]

Regulatory Signaling Pathways

The expression and activity of GAC are tightly controlled by a network of oncogenic signaling pathways that sense cellular metabolic needs.

-

c-Myc: The oncogenic transcription factor c-Myc is a master regulator of glutamine metabolism.[21] It promotes GAC expression indirectly by transcriptionally suppressing microRNAs (miR-23a and miR-23b) that would otherwise target and degrade GLS1 mRNA.[7][11][22] A significant correlation between c-Myc and GAC expression has been observed in glioblastomas.[14][23]

-

NF-κB: Similar to c-Myc, the NF-κB pathway can increase GAC expression by inhibiting miR-23a/b.[7]

-

PI3K/Akt/mTORC1: This pathway, central to cell growth and proliferation, can promote glutaminolysis. Glutamine itself, along with other amino acids, can activate the mTORC1 signaling pathway.[10][21]

-

KEAP1/NRF2 Pathway: In certain cancers, mutations in the KEAP1/NRF2 antioxidant pathway drive metabolic reprogramming and enhance sensitivity to glutaminase inhibition.[12][24]

-

Post-Translational Modification: Phosphorylation has been identified as a crucial post-translational modification for GAC. For example, Protein Kinase C Epsilon (PKCε) can phosphorylate GAC, which is essential for its enzymatic activity and contributes to tumorigenesis.[11]

Below is a diagram illustrating the key regulatory inputs for GAC.

References

- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Metabolic Reprogramming of Cancer by Chemicals that Target Glutaminase Isoenzymes [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of glutaminase by PKCε is essential for its enzymatic activity and critically contributes to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 13. Analysis of glutamine dependency in non-small cell lung cancer: GLS1 splice variant GAC is essential for cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Upregulation of GLS1 Isoforms KGA and GAC Facilitates Mitochondrial Metabolism and Cell Proliferation in Epstein–Barr Virus Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of glutamine dependency in non-small cell lung cancer: GLS1 splice variant GAC is essential for cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High-resolution structures of mitochondrial glutaminase C tetramers indicate conformational changes upon phosphate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Filament formation drives catalysis by glutaminase enzymes important in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CBM-17: INCREASING EXPRESSION OF GLUTAMINASE C (GAC) mRNA IN MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

structural basis of Glutaminase C-IN-2 inhibition

An In-Depth Technical Guide on the Structural Basis of Allosteric Inhibition of Glutaminase C

Executive Summary

Glutaminase C (GAC) is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a crucial step for anaplerosis and the maintenance of redox balance in rapidly proliferating cells.[1][2] Its upregulation in various cancers makes it a compelling target for therapeutic intervention.[3][4] This guide focuses on the structural basis of allosteric inhibition of GAC, with a primary focus on the clinical candidate CB-839 (Telaglenastat), a potent and selective inhibitor. While the specific inhibitor "C-IN-2" was not found in publicly available literature, the principles of allosteric inhibition detailed herein for CB-839 and its parent compound, BPTES, provide a comprehensive framework for understanding this class of GAC inhibitors.

Mechanism of Allosteric Inhibition

Allosteric inhibitors of GAC, such as the BPTES and CB-839, do not bind to the active site but rather to a distinct pocket located at the dimer-dimer interface of the GAC tetramer.[5] This binding event induces a significant conformational change in the enzyme, particularly in a key activation loop, which ultimately leads to the inactivation of the enzyme.[5][6] The active form of GAC is a tetramer, and the binding of these inhibitors stabilizes an inactive conformation of this tetramer.[4]

The Allosteric Binding Site

The allosteric binding site is a hydrophobic pocket formed at the interface of two GAC dimers.[5] The binding of inhibitors like BPTES and CB-839 involves a combination of hydrogen bonds and hydrophobic interactions.[6] For instance, studies with BPTES have highlighted hydrogen bonding contacts with the thiadiazole moiety and amide nitrogen of the inhibitor, along with hydrophobic interactions within the allosteric pocket.[6]

Conformational Changes upon Inhibition

Upon binding of an allosteric inhibitor, a critical activation loop (residues Glu312-Pro329) undergoes a dramatic conformational change, which renders the enzyme inactive.[5][6] This structural rearrangement prevents the proper formation of the active site and thus inhibits the catalytic conversion of glutamine to glutamate. Recent studies using serial room temperature crystallography have revealed subtle differences in the binding conformations of various inhibitors, which may explain their differing potencies.[1]

Quantitative Data on GAC Inhibition

The potency of allosteric GAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for BPTES and its more potent analog, CB-839.

| Inhibitor | IC50 (μM) | Cell-Based Assay IC50 (μM) | Reference |

| BPTES | 0.16 | ~0.16 | [6] |

| CB-839 | Not explicitly stated in provided abstracts | 0.0032 | [6] |

| trans-CBTBP | Not explicitly stated in provided abstracts | 0.1 | [6] |

| UPGL00004 | More potent than BPTES, similar to CB-839 | Not explicitly stated in provided abstracts | [2] |

Experimental Protocols

In-vitro Glutaminase Assay

A common method to determine the enzymatic activity of GAC and the potency of its inhibitors is a two-step dual enzyme assay.[6][7]

Protocol:

-

Incubation: 10 μl of the inhibitor (dissolved in DMSO) is incubated with 80 μl of assay mixture A containing 1 μM recombinant GAC, 50 mM Tris-acetate (pH 8.6), 100 mM Potassium phosphate, and 0.2 mM EDTA for 2 hours at room temperature.[6]

-

Reaction Initiation: 10 μl of 200 mM glutamine is added to the mixture, followed by a 20-minute incubation at 37°C.[6]

-

Quenching: The reaction is stopped by the addition of 10 μl of 0.6 M HCl.[6]

-

Detection: The amount of glutamate produced is then determined in a second reaction using glutamate dehydrogenase (GDH) and measuring the increase in NADH absorbance at 340 nm.

X-ray Crystallography for Structural Studies

Determining the crystal structure of GAC in complex with an inhibitor is crucial for understanding the structural basis of inhibition.[1][8]

Workflow:

-

Protein Expression and Purification: Recombinant GAC is expressed and purified to homogeneity.

-

Crystallization: The purified GAC is co-crystallized with the inhibitor. This is often done using the sitting drop vapor diffusion method, screening various conditions of precipitants, buffers, and salts.[9][10]

-

Data Collection: Crystals are cryo-cooled and diffraction data are collected using a high-intensity X-ray source.[1]

-

Structure Solution and Refinement: The diffraction data are processed to solve the three-dimensional structure of the GAC-inhibitor complex.

Visualizations

Allosteric Inhibition Signaling Pathway

Caption: Allosteric inhibition of GAC by compounds like CB-839 stabilizes an inactive tetramer.

Experimental Workflow for Structural Analysis

References

- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the allosteric inhibitory mechanism of human kidney-type glutaminase (KGA) and its regulation by Raf-Mek-Erk signaling in cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Crystallization and preliminary X-ray crystallographic studies of transglutaminase 2 in complex with Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

Glutaminase C-IN-2: An In-Depth Technical Guide to Isoform Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform specificity of Glutaminase C-IN-2, a potent allosteric inhibitor of Glutaminase C (GAC). This document consolidates available quantitative data, details relevant experimental methodologies, and presents key biological pathways and experimental workflows through structured diagrams.

Introduction: Glutaminase C and Its Isoforms

Glutaminase (GLS) is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate. This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and is vital for the biosynthesis of other amino acids and glutathione. In mammals, two genes encode for glutaminase: GLS1 and GLS2. The GLS1 gene gives rise to two primary splice variants: the kidney-type glutaminase (KGA) and the shorter, C-terminally truncated glutaminase C (GAC).

While sharing a common catalytic domain, GAC and KGA exhibit distinct C-terminal regions, which influences their enzymatic activity and regulation. GAC is often overexpressed in various cancer types, where it plays a crucial role in supporting rapid cell proliferation and survival by fueling the metabolic demands of tumor cells. This "glutamine addiction" has made GAC a compelling target for anticancer drug development. This compound has emerged as a potent and specific inhibitor of GAC.

Quantitative Analysis of this compound Inhibition

This compound (also referred to as compound 11 in its primary literature) is a thiadiazole-pyridazine derivative that functions as an allosteric inhibitor of GAC.[1] The following table summarizes the available quantitative data regarding its inhibitory activity.

| Inhibitor | Target Isoform | IC50 (nM) | Notes |

| This compound | GAC | 10.64 | Allosteric inhibitor.[1] |

| This compound | KGA | Not Reported | Data on the inhibitory activity against the KGA isoform is not available in the reviewed literature. |

Note: The lack of publicly available data on the inhibition of the KGA isoform by this compound prevents a direct quantitative assessment of its isoform specificity. The primary research introducing this inhibitor focused on its interaction with GAC.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on glutaminase isoforms typically involves enzymatic assays. Below is a detailed methodology for a representative glutaminase activity assay.

Glutaminase Activity Assay (Coupled-Enzyme Assay)

This method measures the production of glutamate, which is then used in a coupled reaction to generate a detectable signal (e.g., NADH).

Materials:

-

Recombinant human GAC or KGA enzyme

-

L-glutamine solution

-

Tris-HCl buffer (pH 8.5)

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

Inhibitor compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 30 mM Tris-HCl (pH 8.5), 2 mM NAD+, and 10 units of GDH.

-

Inhibitor Incubation:

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO for control wells) to the wells.

-

Add the recombinant GAC or KGA enzyme to the wells.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a solution of L-glutamine (final concentration, e.g., 50 mM) to all wells.

-

-

Signal Detection:

-

Immediately begin monitoring the increase in absorbance at 340 nm using a microplate reader. This corresponds to the production of NADH in the GDH-coupled reaction.

-

Record measurements at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to glutaminase function and the experimental assessment of its inhibitors.

Caption: Glutaminase C Signaling Pathway.

Caption: Experimental Workflow for IC50 Determination.

Conclusion

This compound is a highly potent inhibitor of the GAC isoform of glutaminase 1. Its allosteric mechanism of action provides a promising avenue for the therapeutic targeting of glutamine metabolism in cancer. While its efficacy against GAC is well-established, a complete understanding of its isoform specificity is currently limited by the absence of published data on its activity against the KGA isoform. Further research is required to fully elucidate the inhibitory profile of this compound and its potential for selective therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

The Allosteric Landscape of Glutaminase C: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – Glutaminase C (GAC), a key enzyme in cancer cell metabolism, is a critical therapeutic target. Its activity is intricately controlled by allosteric regulation, offering unique opportunities for the development of novel cancer therapies. This technical guide provides an in-depth overview of the allosteric regulation of GAC, tailored for researchers, scientists, and drug development professionals.

Introduction to Glutaminase C and its Role in Cancer

Glutaminase C, a splice variant of kidney-type glutaminase (KGA), catalyzes the hydrolysis of glutamine to glutamate, a crucial step in glutaminolysis.[1][2] In many cancer cells, there is a heightened dependence on glutamine metabolism to support rapid proliferation and survival, a phenomenon known as "glutamine addiction."[3][4] GAC is frequently overexpressed in various cancers, making it a prime target for therapeutic intervention.[2][3][5] The enzyme's activity is not constitutive; it is tightly regulated by allosteric mechanisms that control its oligomeric state and catalytic efficiency.

Allosteric Activation of Glutaminase C

The primary allosteric activator of GAC is inorganic phosphate (Pi).[1][6][7] In the absence of Pi, GAC exists predominantly as an inactive dimer.[3][8] The binding of phosphate induces a significant conformational change, promoting the formation of active tetramers and even higher-order filamentous structures.[7][8][9] This oligomerization is essential for catalytic activity.

The activation mechanism involves a "gating loop" (residues 321-326) which, in the dimeric state, restricts substrate access to the active site.[7][9] Upon tetramerization induced by phosphate, this loop undergoes a conformational change, opening the active site for glutamine binding and catalysis.[7] This results in a significant increase in the enzyme's affinity for glutamine.[1]

Allosteric Inhibition of Glutaminase C

The development of allosteric inhibitors targeting GAC has been a major focus of anti-cancer drug discovery. These inhibitors bind to a site distinct from the active site, offering advantages in terms of specificity and reduced potential for off-target effects.

The BPTES Class of Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) was one of the first potent and specific allosteric inhibitors of GAC to be identified.[3] BPTES and its analogs, such as CB-839 and UPGL00004, bind to a pocket located at the interface between two dimers in the tetrameric form of the enzyme.[2][3][4] By binding to this site, these inhibitors stabilize an inactive conformation of the tetramer, preventing the necessary conformational changes for catalysis.[3][10]

Other Allosteric Inhibitors

Another class of allosteric inhibitors, exemplified by the compound 968, is thought to bind at the interface between the N- and C-termini of two GAC monomers.[2] Unlike BPTES which traps an inactive tetramer, 968 appears to prevent the initial dimer-to-tetramer transition required for activation.[2][10]

Quantitative Data on Allosteric Regulation

The following tables summarize key quantitative data related to the allosteric regulation of GAC.

| Ligand | Parameter | Value | Conditions | Reference |

| Glutamine | KT | 21 ± 0.1 mM | Binding to the low-affinity state (T-state) of Y466W GAC | [1] |

| Glutamine | KR | 0.3 ± 0.1 mM | Binding to the high-affinity state (R-state) of Y466W GAC | [1] |

| Phosphate | Km (GAC.F327S) | 8.2 mM | 5 nM protein, no phosphate | [7] |

| Phosphate | Km (GAC.F327S) | 0.8 mM | 5 nM protein, 50 mM phosphate | [7] |

Table 1: Dissociation and Michaelis-Menten Constants for GAC Ligands

| Inhibitor | IC50 | Cell Line/Assay Condition | Reference |

| BPTES | 371 nM | Recombinant GAC | [5] |

| CB-839 | Not explicitly stated, but noted as more potent than BPTES | Recombinant GAC | [3][4] |

| UPGL00004 | Not explicitly stated, but noted as more potent than BPTES | Recombinant GAC | [4] |

| UPGL00031 | 203 nM | Recombinant GAC | [5] |

Table 2: IC50 Values for Allosteric Inhibitors of GAC

Experimental Protocols

Glutaminase Activity Assay

A common method to measure GAC activity is a coupled enzyme assay.[1][3]

-

Reaction 1 (Glutaminase): GAC catalyzes the hydrolysis of glutamine to glutamate.

-

Reaction 2 (Glutamate Dehydrogenase): Glutamate dehydrogenase (GDH) catalyzes the oxidative deamination of the newly formed glutamate to α-ketoglutarate. This reaction is coupled to the reduction of NAD+ to NADH.

-

Detection: The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Assay Buffer: 50 mM Tris acetate (pH 8.5), 0.125 mM EDTA.[1] For inhibition studies, recombinant GAC (e.g., 50 nM) is incubated with the inhibitor and glutamine (e.g., 20 mM) before initiating the reaction with potassium phosphate (e.g., 150 mM).[3]

Recombinant GAC Production and Purification

Recombinant GAC is typically expressed in bacterial systems and purified using standard chromatography techniques, as described in various publications.[8]

X-ray Crystallography

Determining the crystal structure of GAC in complex with allosteric modulators is crucial for understanding their mechanism of action.

-

Crystallization: GAC is co-crystallized with the inhibitor of interest using methods like hanging drop vapor diffusion.[3][11]

-

Data Collection: X-ray diffraction data is collected, often at a synchrotron source.[11] Serial room temperature crystallography is an emerging technique that can reveal more dynamic conformational states of the inhibitor-bound enzyme.[5][11]

-

Structure Solution: The structure is solved by molecular replacement using a known GAC structure as a search model.[3]

Visualizing Allosteric Regulation and Experimental Workflows

References

- 1. High-resolution structures of mitochondrial glutaminase C tetramers indicate conformational changes upon phosphate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Allosteric Regulation of Glutaminase Enzymes: Driving Glutamine Catabolism in Cancer Cells - ProQuest [proquest.com]

- 7. pnas.org [pnas.org]

- 8. Active Glutaminase C Self-assembles into a Supratetrameric Oligomer That Can Be Disrupted by an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active glutaminase C self-assembles into a supratetrameric oligomer that can be disrupted by an allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human Glutaminase C in Complex with Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Druggability of the GAC Allosteric Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The altered metabolic landscape of cancer cells, often characterized by a heightened dependence on glutamine, has positioned glutaminase C (GAC) as a prime therapeutic target. This enzyme catalyzes the initial, rate-limiting step in glutaminolysis, converting glutamine to glutamate, thereby fueling the tricarboxylic acid (TCA) cycle and supporting macromolecular synthesis and redox balance. The discovery of an allosteric binding site on GAC, distinct from the active site, has opened a promising avenue for the development of selective inhibitors. This technical guide provides an in-depth exploration of the druggability of this allosteric site, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Data on Allosteric Inhibitors

A number of small molecule allosteric inhibitors targeting GAC have been developed and characterized. The most well-known include the parent compound BPTES and its more potent analog, CB-839, which has entered clinical trials.[1][2] More recently, the UPGL series of compounds has shown promise.[3] The following tables summarize the inhibitory potency and binding affinities of these key compounds.

| Compound | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| BPTES | ~700 - 3000 | Recombinant GAC, varying conditions | [1][2] |

| BPTES | 2400 | MDA-MB-231 cell growth | [2] |

| CB-839 | 29 | Recombinant GAC | [2] |

| CB-839 | 33 | MDA-MB-231 cell growth | [2] |

| UPGL00004 | 29 | Recombinant GAC | [2] |

| UPGL00004 | 70 | MDA-MB-231 cell growth | [2] |

| UPGL00019 | 30 | Recombinant GAC | [3] |

| UPGL00031 | 200 | Recombinant GAC | [3] |

| UPGL00018 | >10,000 | Recombinant GAC | [3] |

| Compound | Kd (nM) | Method | Reference |

| BPTES | 70 ± 5 | Fluorescence Quenching | [4] |

| CB-839 | 26 ± 5 | Fluorescence Quenching | [4] |

| UPGL00004 | 27 ± 2 | Fluorescence Quenching | [4] |

GAC Signaling and Metabolic Pathways

The expression and activity of GAC are tightly regulated by a complex network of signaling pathways, many of which are frequently dysregulated in cancer. Understanding these pathways is crucial for identifying patient populations that may benefit from GAC inhibition and for developing rational combination therapies.

Experimental Protocols

Glutaminase C (GAC) Activity Assay

This protocol is adapted from previously described methods for measuring GAC activity.[2]

-

Reagents:

-

Recombinant human GAC

-

L-glutamine solution (20 mM)

-

Assay buffer: 65 mM Tris-acetate, 0.25 mM EDTA, pH 8.6

-

Activator solution: 150 mM potassium phosphate

-

Inhibitor stock solutions (e.g., in DMSO)

-

Quenching solution: 2.4 M Hydrochloric acid

-

Ammonia detection reagent (e.g., Nessler's reagent or a commercially available kit)

-

-

Procedure:

-

Prepare a reaction mixture containing 50 nM recombinant GAC, 20 mM glutamine, and the desired concentration of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all samples (e.g., 1-2%).

-

Initiate the reaction by adding the activator solution (potassium phosphate).

-

Incubate the reaction at room temperature for 10 minutes.

-

Stop the reaction by adding the quenching solution.

-

Determine the amount of ammonia produced using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

-

Fluorescence Polarization (FP) Assay for Inhibitor Binding

This protocol provides a general framework for a competitive FP assay to determine the binding affinity of unlabeled inhibitors.

-

Reagents:

-

Recombinant human GAC

-

Fluorescently labeled tracer molecule that binds to the GAC allosteric site.

-

Assay buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5.

-

Unlabeled inhibitor stock solutions.

-

-

Procedure:

-

Determine the optimal concentration of GAC and the fluorescent tracer to achieve a stable and significant polarization window.

-

In a microplate, add a fixed concentration of GAC and the fluorescent tracer to the assay buffer.

-

Add serial dilutions of the unlabeled inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no GAC (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition of tracer binding at each inhibitor concentration.

-

Determine the IC50 value from the dose-response curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's dissociation constant (Kd).

-

Experimental Workflows

The discovery and characterization of allosteric GAC inhibitors typically follow a structured workflow, from initial screening to detailed kinetic analysis.

Druggability Assessment of the GAC Allosteric Site

The druggability of a binding site is a measure of its ability to bind a small, drug-like molecule with high affinity and specificity. The allosteric site of GAC possesses several features that make it an attractive and druggable target.

Computational Assessment:

-

Pocket Analysis: The allosteric site is a well-defined hydrophobic pocket located at the interface of GAC dimers.[5][6] Computational tools can be used to calculate the volume, surface area, and hydrophobicity of this pocket, which are key determinants of druggability.

-

Druggability Scores: Various algorithms can predict a "druggability score" based on the physicochemical properties of the binding pocket. These scores can help prioritize targets and guide medicinal chemistry efforts.[5]

-

Hot Spot Analysis: In silico methods can identify "hot spots" within the binding pocket, which are residues that contribute significantly to the binding energy. Targeting these hot spots with small molecules can lead to high-affinity interactions.

Experimental Assessment:

-

Fragment-Based Screening: This technique involves screening a library of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein.[7] Hits from fragment screens can serve as starting points for the development of more potent inhibitors.

-

X-ray Crystallography: Co-crystal structures of GAC with allosteric inhibitors provide invaluable information about the binding mode and the key interactions that drive affinity and selectivity.[3] This structural information is essential for structure-based drug design.

Conclusion

The allosteric site of glutaminase C represents a highly promising target for the development of novel anti-cancer therapeutics. Its well-defined and druggable nature, coupled with the critical role of GAC in cancer cell metabolism, provides a strong rationale for continued drug discovery efforts. The combination of computational and experimental approaches outlined in this guide will be instrumental in identifying and optimizing the next generation of GAC allosteric inhibitors with improved potency, selectivity, and clinical potential.

References

- 1. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico optimization of a fragment-based hit yields biologically active, high efficiency inhibitors for glutamate racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine-induced formation and druggability score prediction of protein surface pockets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combining structural and coevolution information to unveil allosteric sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Druggable Orthosteric and Allosteric Hot Spots to Target Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glutaminase C (GAC) In Vitro Enzyme Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a splice variant of the GLS1 gene, is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate.[1][2] In numerous cancer types, there is an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," to support rapid proliferation and survival.[3] This makes GAC a compelling therapeutic target for anticancer drug development.[4] These application notes provide a detailed protocol for an in vitro enzyme kinetics assay to screen and characterize inhibitors of GAC, with a focus on a representative allosteric inhibitor from the BPTES class. While the specific inhibitor "Glutaminase C-IN-2" was not found in the available literature, the following protocols and data are based on well-characterized inhibitors such as BPTES and CB-839 and are broadly applicable for assessing the potency and mechanism of new chemical entities targeting GAC.

Signaling Pathway of Glutaminase C Regulation

Glutaminase C expression and activity are upregulated in cancer cells through various oncogenic signaling pathways. Key regulators include the transcription factor c-Myc, which can suppress microRNAs (miR-23a/b) that target GLS1 mRNA, leading to increased GAC expression.[5] Additionally, the NF-κB and Rho GTPase signaling pathways have been shown to enhance GAC activity.[1][2] Understanding these pathways is crucial for contextualizing the role of GAC in cancer and the rationale for its inhibition.

Caption: Upstream signaling pathways regulating Glutaminase C expression and activity.

Quantitative Data Summary

The following tables summarize key kinetic parameters for GAC and the inhibitory constants for representative allosteric inhibitors. This data is essential for comparing the potency of novel inhibitors.

Table 1: Kinetic Parameters of Glutaminase C

| Parameter | Value | Conditions |

| Km for Glutamine | ~4.7 mM | Phosphate-activated recombinant human GAC.[6] |

| Vmax | Variable | Dependent on enzyme concentration and assay conditions. |

Table 2: Inhibitory Constants of Representative GAC Inhibitors

| Inhibitor | IC50 | Kd | Ki | Notes |

| BPTES | 108 ± 17 nM - 3.3 µM | 70 ± 5 nM | 0.2 - 3 µM | Allosteric inhibitor.[2][5][7] |

| CB-839 | ~23 - 55 nM | 34 ± 5 nM | Not explicitly found | Potent, slow-binding allosteric inhibitor.[2][5] |

| UPGL00004 | 29 nM | Not explicitly found | Not explicitly found | A potent BPTES analog.[8] |

| UPGL00031 | 203 nM | 27.2 nM | Not explicitly found | A BPTES analog.[3] |

Experimental Protocols

Principle of the Assay

The activity of GAC is determined using a two-step enzymatic assay. In the first step, GAC catalyzes the conversion of L-glutamine to L-glutamate. The reaction is then quenched, and the amount of glutamate produced is quantified in a second step using a coupled enzymatic reaction with L-glutamate dehydrogenase (GDH). GDH oxidizes glutamate to α-ketoglutarate and reduces NAD+ to NADH, which can be measured by an increase in absorbance or fluorescence.[9] Alternatively, commercial kits with fluorescent probes are available.[10]

Experimental Workflow

Caption: Step-by-step workflow for the GAC in vitro enzyme kinetics assay.

Materials and Reagents

-

Recombinant human Glutaminase C (GAC)

-

L-Glutamine

-

Potassium Phosphate (KH2PO4 or K2HPO4)

-

Tris-acetate buffer

-

EDTA

-

Hydrochloric acid (HCl)

-

L-Glutamate Dehydrogenase (GDH)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Test inhibitor (e.g., BPTES) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Ex/Em = 340/450 nm for NADH)

Detailed Protocol

1. Reagent Preparation

-

GAC Assay Buffer: 65 mM Tris-acetate, 0.25 mM EDTA, pH 8.6.[8]

-

Glutamine Stock Solution: 200 mM L-Glutamine in GAC Assay Buffer.

-

Phosphate Stock Solution: 1 M Potassium Phosphate, pH 8.0.

-

GAC Working Solution: Dilute recombinant GAC to a final concentration of 50 nM in GAC Assay Buffer.[8] The optimal concentration may need to be determined empirically.

-

Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor (e.g., C-IN-2 surrogate like BPTES) in DMSO. Further dilute in GAC Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Quenching Solution: 2.4 M HCl.[8]

-

Detection Reagent: Prepare a solution containing L-Glutamate Dehydrogenase (e.g., 10 units) and 2 mM NAD+ in an appropriate buffer (e.g., 30 mM Tris-HCl, pH 8.5).[9]

2. Enzymatic Reaction

-

To the wells of a 96-well plate, add the following in order:

-

GAC Assay Buffer

-

Inhibitor dilution or DMSO (for control)

-

GAC Working Solution (final concentration 50 nM)

-

-

Pre-incubate the plate at room temperature for 10-60 minutes to allow for inhibitor binding. Slow-binding inhibitors like CB-839 may require a longer pre-incubation time.[2]

-

Initiate the reaction by adding a mixture of L-Glutamine (final concentration 20 mM) and Potassium Phosphate (final concentration 150 mM).[1][8]

-

Incubate the plate at room temperature for 10 minutes.[1] The incubation time may be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 1 part of 2.4 M HCl per 10 parts of the reaction mixture.[8]

3. Glutamate Detection

-

Transfer an aliquot of the quenched reaction mixture to a new 96-well plate.

-

Add the Detection Reagent (containing GDH and NAD+) to each well.

-

Incubate at 37°C for 20-30 minutes to allow for the conversion of glutamate to α-ketoglutarate and the production of NADH.[11]

-

Measure the absorbance at 340 nm or fluorescence (Ex/Em = 340/450 nm) using a microplate reader.

4. Data Analysis

-

Subtract the background reading (from wells with no enzyme) from all experimental wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for conducting in vitro enzyme kinetics assays for Glutaminase C. The detailed protocols, quantitative data, and pathway information will aid researchers in the discovery and characterization of novel GAC inhibitors. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, accelerating the development of new cancer therapeutics targeting glutamine metabolism.

References

- 1. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Conformational changes in the activation loop of mitochondrial glutaminase C: A direct fluorescence readout that distinguishes the binding of allosteric inhibitors from activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The activation loop and substrate-binding cleft of glutaminase C are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BPTES | Glutaminase | Tocris Bioscience [tocris.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Recombinant production and characterization of L-glutaminase (glsA) as a promiscuity therapeutic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.novusbio.com [resources.novusbio.com]

Application Notes: Using CRISPR to Study Glutaminase C-IN-2 Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a key enzyme in cancer cell metabolism, catalyzes the conversion of glutamine to glutamate, which is a crucial step for replenishing the tricarboxylic acid (TCA) cycle and supporting rapid cell proliferation.[1][2][3] This dependency on glutamine metabolism, often termed "glutamine addiction," has made GAC a promising therapeutic target in oncology.[1] Glutaminase C-IN-2 is a potent, allosteric inhibitor of GAC with an IC50 of 10.64 nM.[4][5] It functions by blocking glutamine metabolism, leading to an increase in reactive oxygen species (ROS) and subsequent anticancer effects.[4][5] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance to this compound is paramount for developing effective long-term treatment strategies and combination therapies.

This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Such screens are powerful tools for systematically interrogating the genome to uncover novel drug resistance mechanisms.[4]

Principle of the Method

A genome-wide CRISPR-Cas9 knockout screen involves introducing a library of single-guide RNAs (sgRNAs) into a population of cancer cells that stably express the Cas9 nuclease. Each sgRNA is designed to target and create a knockout of a specific gene. This pool of cells, with each cell having a single gene knockout, is then treated with this compound at a concentration that is cytotoxic to the majority of the cells. Cells that harbor a gene knockout that confers resistance to the drug will survive and proliferate. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, genes that are enriched in the resistant population can be identified as potential drivers of resistance. These candidate genes can then be validated through individual knockout studies.

Data Presentation

Table 1: Hypothetical Results of a Genome-Wide CRISPR Screen for this compound Resistance

| Gene Symbol | sgRNA Sequence | Log2 Fold Change (Resistant vs. Control) | p-value |

| GENE X | GATCGATCGATCGATCGA | 8.2 | 1.5e-8 |

| GENE Y | AGCTAGCTAGCTAGCTAG | 7.5 | 3.2e-7 |

| GENE Z | TACGTACGTACGTACGTA | 6.9 | 9.8e-6 |

| SLC1A5 | CTAGCTAGCTAGCTAGCT | -5.4 | 2.1e-5 |

| GLS2 | ATGCATGCATGCATGCAT | 6.1 | 4.5e-5 |

Table 2: Validation of Candidate Resistance Genes - Cell Viability Assay

| Cell Line | Treatment | IC50 (nM) of this compound | Fold Resistance |

| Parental Cell Line | This compound | 15.2 ± 1.8 | 1.0 |

| Non-targeting control | This compound | 16.5 ± 2.1 | 1.1 |

| GENE X Knockout | This compound | 245.8 ± 15.3 | 16.2 |

| GENE Y Knockout | This compound | 198.4 ± 12.7 | 13.1 |

| GENE Z Knockout | This compound | 150.1 ± 9.9 | 9.9 |

Visualizations

Caption: Glutaminase C (GAC) signaling pathway and point of inhibition.

References

- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.org]

Application Notes and Protocols for High-Throughput Screening of Novel GAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a splice variant of the GLS1 gene, is a critical enzyme in cancer metabolism. It catalyzes the hydrolysis of glutamine to glutamate, a key step in glutaminolysis. This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and redox homeostasis. Upregulation of GAC is a hallmark of many aggressive cancers, making it a promising therapeutic target. High-throughput screening (HTS) is a crucial methodology for identifying novel and potent GAC inhibitors from large chemical libraries. These application notes provide detailed protocols for fluorescence- and luminescence-based HTS assays to discover and characterize new GAC inhibitors.

GAC Signaling Pathway in Cancer

Glutaminase C plays a central role in the metabolic reprogramming of cancer cells. Its expression and activity are influenced by various oncogenic signaling pathways, and its product, glutamate, has widespread downstream effects that promote tumor growth and survival.

Figure 1: GAC Signaling Pathway in Cancer Metabolism.

High-Throughput Screening Workflow

A typical HTS campaign for novel GAC inhibitors involves several stages, from assay development and primary screening to hit confirmation and characterization.

Figure 2: General Workflow for GAC Inhibitor HTS.

Data Presentation: Quantitative HTS Data for GAC Inhibitors

The following table summarizes key quantitative data for known GAC inhibitors and representative hits from a high-throughput screen.[1][2][3]

| Compound | Assay Type | IC50 (nM) | Z'-Factor | Hit Rate (%) | Library Screened |

| BPTES | Fluorescence | 70 | ~0.8 | N/A | N/A |

| CB-839 | Fluorescence | 60 | N/A | N/A | N/A |

| C9 | Fluorescence | 118,000 | 0.8 | 1.1 | ~30,000 compounds |

| C9.22 | Fluorescence | 20,000 | N/A | N/A | N/A |

| Compound 19 | Absorbance | 6,800 | 0.78 | N/A | 28,000 compounds |

Experimental Protocols

Protocol 1: Fluorescence-Based Coupled-Enzyme HTS Assay

This protocol describes a robust, three-enzyme coupled assay suitable for HTS in a 384-well format.[1][4][5] The principle involves the conversion of glutamine to glutamate by GAC, followed by the conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. Finally, diaphorase uses NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.

Materials and Reagents:

-

Recombinant human GAC

-

Glutamate Dehydrogenase (GDH)

-

Diaphorase

-

L-Glutamine

-

NAD+

-

Resazurin

-

Assay Buffer: 50 mM Tris-acetate (pH 8.6), 0.2 mM EDTA, 0.01% Triton X-100

-

Stop Solution (optional): 3 M HCl

-

Test compounds dissolved in DMSO

-

Positive Control Inhibitor (e.g., BPTES)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Assay Procedure:

-

Compound Plating: Dispense test compounds and controls into the 384-well plate. The final concentration of DMSO should be kept below 1%.

-

Enzyme Mix Preparation: Prepare a master mix containing GAC, GDH, and diaphorase in the assay buffer.

-

Substrate Mix Preparation: Prepare a master mix containing L-glutamine, NAD+, and resazurin in the assay buffer.

-

Assay Miniaturization and Optimization: Before the primary screen, optimize the concentrations of enzymes and substrates to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.[2][3]

-

Reaction Initiation: Add the enzyme mix to each well of the 384-well plate containing the compounds.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Substrate Addition: Add the substrate mix to all wells to start the reaction.

-

Kinetic or Endpoint Reading: Measure the fluorescence intensity over time (kinetic) or after a fixed incubation period (endpoint, e.g., 3 hours) using a plate reader.

-

Data Analysis:

-

Normalize the data using positive controls (e.g., no GAC enzyme) and negative controls (DMSO vehicle).

-

Calculate the percent inhibition for each compound.

-

Identify hits based on a predefined inhibition cutoff (e.g., >3 standard deviations from the mean of the sample wells).[1]

-

Protocol 2: Luminescence-Based Glutamate Detection HTS Assay

This protocol utilizes a bioluminescent assay to measure the glutamate produced by GAC activity.[6] This assay is highly sensitive and less prone to interference from fluorescent compounds.

Materials and Reagents:

-

Recombinant human GAC

-

Glutaminase Assay Reagent (containing glutamate dehydrogenase, NAD+, reductase, reductase substrate, and luciferase)

-

L-Glutamine

-

Assay Buffer: As recommended by the assay kit manufacturer.

-

Test compounds dissolved in DMSO

-

Positive Control Inhibitor (e.g., CB-839)

-

384-well white, opaque plates

-

Luminometer

Assay Procedure:

-

Compound Plating: Dispense test compounds and controls into the 384-well plate.

-

GAC and Substrate Incubation:

-

Prepare a reaction mix containing GAC and L-glutamine in the assay buffer.

-

Add this mix to the wells containing the test compounds.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for glutamate production.

-

-

Glutamate Detection:

-

Add the Glutaminase Assay Reagent to all wells. This reagent will convert the produced glutamate into a luminescent signal.

-

Incubate for 60-90 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data using positive and negative controls.

-

Calculate the percent inhibition for each compound.

-

Determine hits based on the established criteria.

-

Hit Confirmation and Characterization

Dose-Response Curves and IC50 Determination:

Confirmed hits from the primary screen should be subjected to dose-response analysis to determine their potency (IC50 value). This involves a serial dilution of the hit compound and performing the GAC activity assay as described above. The resulting data is then fitted to a four-parameter logistic curve to calculate the IC50.

Counter-Screening:

It is essential to perform counter-screens to eliminate false positives. For the coupled-enzyme assays, this involves testing the hit compounds against the coupling enzymes (e.g., GDH and diaphorase) in the absence of GAC to ensure the inhibitory activity is specific to GAC.

Structure-Activity Relationship (SAR) Studies:

For promising hits, SAR studies can be conducted by testing analogs of the hit compound to understand the chemical features essential for GAC inhibition and to guide lead optimization.[1]

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing robust HTS campaigns to identify and characterize novel GAC inhibitors. The fluorescence-based coupled-enzyme assay is a well-validated and cost-effective method for primary screening, while the luminescence-based assay provides a highly sensitive and interference-resistant alternative. Rigorous hit confirmation, counter-screening, and characterization are crucial steps to ensure the identification of specific and potent GAC inhibitors with therapeutic potential.

References

- 1. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioluminescent Assays for Glucose and Glutamine Metabolism: High-Throughput Screening for Changes in Extracellular and Intracellular Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: X-ray Crystallography of Glutaminase C (GAC) with the Allosteric Inhibitor Glutaminase C-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a mitochondrial enzyme, is a key player in cancer cell metabolism. It catalyzes the hydrolysis of glutamine to glutamate, providing cancer cells with a crucial source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[1][2] This "glutamine addiction" makes GAC a compelling target for anticancer drug development.[1][2] A class of allosteric inhibitors, derived from bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has shown significant promise in inhibiting GAC activity.[1] These inhibitors bind to a site at the dimer-dimer interface of the GAC tetramer, stabilizing an inactive conformation.[1]

Glutaminase C-IN-2 is a potent allosteric inhibitor of GAC with an IC50 value of 10.64 nM.[1][3] Understanding the precise binding mechanism of this and similar inhibitors through X-ray crystallography is crucial for the structure-guided design of next-generation therapeutics with improved potency and selectivity.

This application note provides a detailed protocol for the X-ray crystallography of GAC in complex with an allosteric inhibitor. While specific crystallographic data for this compound is not publicly available, we will use the well-characterized and clinically relevant inhibitor CB-839 (Telaglenastat) as a representative example to illustrate the process. CB-839 is a potent GAC inhibitor that belongs to the same BPTES class.[4][5]

Signaling Pathway of GAC in Cancer Metabolism

Caption: Signaling pathway of GAC in cancer cell metabolism and its inhibition.

Experimental Workflow

Caption: Experimental workflow for GAC-inhibitor complex crystallography.

Quantitative Data

As a representative example, the following tables summarize the data collection and refinement statistics for the crystal structure of human GAC in complex with the allosteric inhibitor CB-839 (PDB ID: 5HL1) and BPTES (PDB ID: 3UO9).[5]

Table 1: Data Collection Statistics

| Parameter | GAC with CB-839 (5HL1) | GAC with BPTES (3UO9) |

| Data collection | ||

| Space group | P 21 21 21 | P 21 21 21 |

| Cell dimensions | ||

| a, b, c (Å) | 99.26, 138.81, 179.48 | 99.3, 138.8, 179.5 |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |

| Resolution (Å) | 50.0 - 2.42 | 30.0 - 2.30 |

| Rmerge | - | 0.08 (0.45) |

| I / σI | - | 13.7 (3.0) |

| Completeness (%) | - | 99.9 (99.8) |

| Redundancy | - | 4.1 (4.1) |

Values in parentheses are for the highest-resolution shell.

Table 2: Refinement Statistics

| Parameter | GAC with CB-839 (5HL1) | GAC with BPTES (3UO9) |

| Refinement | ||

| Resolution (Å) | 2.42 | 2.30 |

| No. reflections | - | 68,348 |

| Rwork / Rfree | 0.195 / 0.250 | 0.195 / 0.249 |

| R.m.s. deviations | ||

| Bond lengths (Å) | - | 0.008 |

| Bond angles (°) | - | 1.1 |

Experimental Protocols

GAC Protein Expression and Purification

This protocol describes the expression of human GAC in E. coli and its subsequent purification.

Materials:

-

pET-based expression vector containing the human GAC gene

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) medium

-

Kanamycin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Size-exclusion chromatography (SEC) buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Ni-NTA affinity resin

-

SEC column (e.g., Superdex 200)

Protocol:

-

Transform the GAC expression vector into E. coli BL21(DE3) cells.

-

Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C.

-

Use the overnight culture to inoculate 1 L of LB medium with kanamycin and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.

-

Elute the GAC protein with elution buffer.

-

Concentrate the eluted protein and further purify it by size-exclusion chromatography using the SEC buffer.

-

Pool the fractions containing pure GAC, concentrate to 10-15 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.

Crystallization of the GAC-Inhibitor Complex

This protocol outlines the crystallization of the GAC-inhibitor complex using the hanging-drop vapor diffusion method.[6]

Materials:

-

Purified GAC protein (10-15 mg/mL)

-